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Compound Name: 2-(4-bromophenyl)-1H-imidazole

Cat. No.: B070455

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms,
stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties,
including its ability to act as both a hydrogen bond donor and acceptor and to coordinate with
metal ions, have made it a privileged scaffold in the design of a vast array of therapeutic
agents. This technical guide provides an in-depth exploration of the diverse biological activities
of imidazole and its derivatives, focusing on their anticancer, antifungal, antibacterial, antiviral,
and anti-inflammatory properties. The information is presented to facilitate research and
development efforts in the pursuit of novel therapeutics.

Anticancer Activities

Imidazole derivatives have emerged as a significant class of anticancer agents, targeting
various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and cell
survival. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to
the disruption of cellular structures.[1]

Inhibition of Protein Kinases

Many imidazole-based compounds target protein kinases, which are crucial regulators of cell
signaling pathways often dysregulated in cancer.
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» Epidermal Growth Factor Receptor (EGFR) Inhibition: Several imidazole derivatives have
been developed as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal
role in the proliferation and survival of cancer cells.[2][3][4] For instance, certain fused
imidazole compounds have demonstrated significant EGFR inhibitory activity, with IC50
values in the nanomolar range, comparable to the approved drug erlotinib.[4][5]

e Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the
formation of new blood vessels, is essential for tumor growth and metastasis. Imidazole
derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis.[6][7][8]
Substituted imidazolinones, for example, have exhibited potent VEGFR-2 inhibition with IC50
values in the low micromolar and even nanomolar range.[6][7]

e p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is
involved in cellular responses to stress and inflammation and has been implicated in cancer
progression. Novel imidazole derivatives have been synthesized and identified as inhibitors
of p38 MAP kinase, demonstrating potential as anticancer agents.[9][10]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and
the mitotic spindle. Disruption of microtubule dynamics is a validated anticancer strategy.
Imidazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading
to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12][13][14] Some of these
compounds have shown IC50 values for tubulin polymerization inhibition in the low micromolar
range.[11][13]

Quantitative Data: Anticancer Activity of Imidazole
Derivatives

© 2025 BenchChem. All rights reserved. 2/16 Tech Support


https://www.mdpi.com/1424-8247/18/12/1839
https://www.mdpi.com/1422-0067/24/3/2651
https://pubmed.ncbi.nlm.nih.gov/33479688/
https://pubmed.ncbi.nlm.nih.gov/33479688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11181476/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00095
https://www.mdpi.com/1420-3049/27/19/6203
https://pmc.ncbi.nlm.nih.gov/articles/PMC11181476/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00095
https://www.researchgate.net/figure/Imidazole-based-p38-MAP-kinase-inhibitors_fig1_370737080
https://pmc.ncbi.nlm.nih.gov/articles/PMC10210024/
https://pubs.rsc.org/en/content/articlehtml/2022/md/d1md00392e
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0042-1751835.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8999808/
https://www.researchgate.net/publication/51507712_Synthesis_and_antiproliferative_activity_of_novel_2-aryl-4-benzoyl-imidazole_derivatives_targeting_tubulin_polymerization
https://pubs.rsc.org/en/content/articlehtml/2022/md/d1md00392e
https://pmc.ncbi.nlm.nih.gov/articles/PMC8999808/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Compound/Derivati

Target/Cell Line IC50 Value Reference(s)
ve Class
Fused Imidazole
o EGFR 236.38 £ 0.04 nM [4][5]
Derivative (3c)
Fused Imidazole
o EGFR 617.33£0.04 nM [4][5]
Derivative (2c)
Fused Imidazole
o EGFR 710 £ 0.05 nM [4][5]
Derivative (2d)
Trisubstituted EGFRL858R/T790M/
_ <8nM [3]
Imidazoles C797S
Nazartinib H1975 cells 4.18 nM [3]
Substituted
_ . _ VEGFR-2 0.07 uM [6][7]
Imidazolinone (3))
Substituted
_ , VEGFR-2 0.10 uM [61[7]
Imidazolinone (3f)
Substituted
_ _ _ VEGFR-2 0.11 uM [6][7]
Imidazolinone (6i)
Imidazopyridine Tubulin
o o 6.1+0.1puM [11]
Derivative (6) Polymerization

2-Aryl-4-benzoyl-

Various Cancer Cell

o ) 5.2 nM (average) [14]
imidazole (ABI-231) Lines

Imidazole-Thiadiazole ~ Murine Leukemia [15]
Derivatives (L1210/0)

Imidazole-Thiadiazole = Human T-lymphocyte [15]
Derivatives (Molt4/C8)

N-substituted

Imidazole Amide p38 MAP Kinase 403.57 £ 6.35 nM [10][16]

(AAB)
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Antifungal Activities

Imidazole-containing compounds are among the most widely used antifungal agents. Their

primary mechanism of action involves the inhibition of lanosterol 14a-demethylase (a

cytochrome P450 enzyme), which is a key enzyme in the biosynthesis of ergosterol, an

essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads

to increased membrane permeability and ultimately, fungal cell death.

Quantitative Data: Antifungal Activity of Imidazole

Derivatives

Compound/Derivati

Fungal Strain MIC Value (pg/mL) Reference(s)
ve Class
) ) Candida albicans
Imidazole-2,4-dienone
64110 (fluconazole- 8 [17]
(31) .
resistant)
) ] Candida albicans
Imidazole-2,4-dienone
64110 (fluconazole- 8 [17]
(42) .
resistant)
Imidazole-2,4-dienone ]
Candida spp. 05-8 [17]
(31)
Imidazole-2,4-dienone ]
Candida spp. 2-32 [17]
(42)
Imidazole Derivative ) )
Aspergillus niger 12.5 [18]
(2a)
Candida albicans,
Various Imidazole Aspergillus niger, )
o Varies [19]
Derivatives Cryptococcus
neoformans
Thiazole and ] ]
] o Various Bacteria 125 - 1000 [20]
Imidazole Derivatives
Antibacterial Activities
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Imidazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-
positive and Gram-negative bacteria. Their mechanisms of action can involve the inhibition of
DNA synthesis, disruption of cell wall synthesis, and interference with the cell membrane.[21]

Quantitative Data: Antibacterial Activity of Imidazole
Derivatives

Compound/Derivati

Bacterial Strain MIC Value (pg/mL) Reference(s)
ve Class
Imidazole Derivative Staphylococcus 625
(HL1) aureus
Imidazole Derivative
MRSA 1250 [21]
(HL1)
Imidazole Derivative Staphylococcus
625 [21]
(HL2) aureus
Imidazole Derivative
MRSA 625 [21]
(HL2)
Imidazole Derivative o )
Escherichia coli 2500 [21]
(HL2)
Imidazole Derivative Pseudomonas
_ 2500 [21]
(HL2) aeruginosa
Imidazole Derivative
Bacillus subtilis 4
(3b)
Imidazole Derivative o ]
Escherichia coli 128 [22]
(3b)
Benzimidazole
o Staphylococcus
Derivative (EJMCh- 15.6 [23]
aureus
13)
Imidazole Derivative ) .
Bacillus subtilis 6.25 [18]
(20)
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Antiviral Activities

The antiviral potential of imidazole derivatives has been explored against a range of viruses.
The mechanisms of action are varied and can include the inhibition of viral entry, replication, or
release from host cells.

Quantitative Data: Antiviral Activity of Imidazole
Derivatives

Compound/Derivati

Virus EC50 Value (pM) Reference(s)
ve Class
Imidazole-based

Influenza A 0.3 [24]
compound (5a)
Imidazole-based

Influenza A 0.4 [24]
compound (5b)
Imidazole 4,5- Yellow Fever Virus

_ , 1.85 [24]

dicarboxamide (8b) (YFV)
Imidazole 4,5- ]

Dengue Virus (DENV)  1.93 [24]

dicarboxamide (8c)

Anti-inflammatory Activities

Imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily
through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of
prostaglandins, potent inflammatory mediators. Some derivatives show selectivity for COX-2,
the inducible isoform of the enzyme that is upregulated during inflammation, which may offer a
better safety profile compared to non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity of
Imidazole Derivatives
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Compound/Derivati
ve Class

Target

IC50 Value

Reference(s)

5-Aryl-1-(4-
methylsulfonylphenyl)i

midazole (3)

PGE2 production

3.3+2.93nM

[25]

5-Aryl-1-(4-
methylsulfonylphenyl)i
midazole (13)

PGE2 production

5.3+0.23 nM

[25]

1-Benzyl-2-
(methylsulfonyl)-1H-
imidazole (84)

COX-2

0.71 pM

[25]

Imidazoline-5-one
derivative (22)

COX-2

0.090 pmol/L

[26]

Imidazoline-5-one
derivative (23)

COX-2

0.087 pmol/L

[26]

Imidazoline-5-one
derivative (24)

COX-2

0.092 pmol/L

[26]

N-substituted
Imidazole Amide
(AA2-AAB)

Albumin Denaturation

33.27+2.12 to
301.12+10.23 pg/mL

[16]

Experimental Protocols
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Methodology:

o Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of the imidazole derivative
and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate
for 2-4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,
DMSO or a solution of SDS in HCI) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value (the concentration of the compound that inhibits cell growth by
50%).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an
antimicrobial agent.

Methodology:

Compound Preparation: Prepare a serial two-fold dilution of the imidazole derivative in a 96-
well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for
bacteria, RPMI-1640 for fungi).

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5
McFarland standard).

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24
hours for bacteria, 35°C for 24-48 hours for fungi).

MIC Determination: The MIC is determined as the lowest concentration of the compound at
which there is no visible growth of the microorganism.
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Carrageenan-Induced Paw Edema for Anti-inflammatory
Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

Animal Dosing: Administer the imidazole derivative or a reference drug (e.g., indomethacin)
to a group of rodents (e.g., rats or mice) via an appropriate route (e.g., oral or
intraperitoneal). A control group receives the vehicle.

Induction of Edema: After a specified time, inject a solution of carrageenan (a phlogistic
agent) into the sub-plantar region of the right hind paw of each animal.

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4,
and 5 hours) after carrageenan injection using a plethysmometer.

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups
compared to the control group.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles in the presence of an

antiviral compound.

Methodology:

Cell Seeding: Plate a monolayer of susceptible host cells in a multi-well plate.

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions
of the imidazole derivative.

Infection: Infect the cell monolayers with the virus-compound mixtures.

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g.,
agarose or methylcellulose) to restrict virus spread to adjacent cells.

Incubation: Incubate the plates for a period sufficient for plaque formation.
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e Plague Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and
count the plaques.

o Data Analysis: Calculate the percentage of plaque reduction for each compound
concentration and determine the EC50 value (the concentration that reduces the number of

plagques by 50%).

Signaling Pathways and Experimental Workflows
Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by imidazole derivatives.
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Caption: EGFR Signaling Pathway Inhibition by Imidazole Derivatives.

© 2025 BenchChem. All rights reserved. 11/16 Tech Support


https://www.benchchem.com/product/b070455?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Fungal Cell
Disrupted Cell Membrane
(Increased Permeability,
Cell Death)
Ergosterol !
L_sma e Cell Membrane
Squalene Lanosterol | - Lanostero: é?g—sdf)methylase -Bmsynthesm Ergosterol (Normal Function)

Imidazole Inhibition
Antifungals

© 2025 BenchChem. All rights reserved. 12/16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Start: Library of Start: Library of
Imidazole Derivatives Imidazole Derivatives

Primary Screening: Primary Screening:
MTT Assay on Broth Microdilution
Cancer Cell Lines (MIC Determination)

Hit Identification:
(MIC < Threshold)

Hit Identification:
(IC50 < Threshold)

Secondary Assays: Secondary Assays:
- Kinase Inhibition Inactive - Time-Kill Kinetics Inactive
- Tubulin Polymerization Mechanism of Action

Lead Selection Lead Selection

Promising

In Vivo Studies:
- Infection Models

In Vivo Studies:
- Xenograft Models

End: Lead Candidate End: Lead Candidate

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.benchchem.com/product/b070455?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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